[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate
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Overview
Description
[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate: is a complex organophosphorus compound known for its unique structural properties and significant applications in various fields of chemistry and industry. This compound features a diazaphosphol ring substituted with naphthyl groups and a trifluoromethanesulfonate ester, contributing to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate typically involves the reaction of diazaphosphol compounds with naphthyl-substituted reagents under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product’s formation. For instance, the reaction might involve the use of trifluoromethanesulfonic anhydride in the presence of a base to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl groups, leading to the formation of various oxidized derivatives.
Substitution: The trifluoromethanesulfonate ester group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Reduction: Reduction reactions can modify the diazaphosphol ring or the naphthyl groups, leading to different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could produce various naphthyl-substituted derivatives .
Scientific Research Applications
Chemistry:
- Used as a ligand in asymmetric catalysis, facilitating the formation of chiral products in organic synthesis.
- Acts as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- Potential applications in drug development due to its ability to form stable complexes with metal ions, which can be used in medicinal chemistry for designing new therapeutic agents.
Industry:
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets include transition metals such as palladium, rhodium, and nickel, which are commonly used in catalytic processes. The pathways involved typically include coordination to the metal center, followed by activation of substrates and subsequent product formation .
Comparison with Similar Compounds
[1,1’-Bi-2-naphthol bis(trifluoromethanesulfonate)]: Similar in structure but differs in the substitution pattern on the naphthyl groups.
[2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP)]: Another chiral ligand used in asymmetric catalysis, but with different substituents and reactivity.
Uniqueness:
- The presence of the diazaphosphol ring and the specific naphthyl substitution confer unique reactivity and selectivity in catalytic processes.
- The trifluoromethanesulfonate ester group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N2O3PS/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)31-17-18-32(36(31)35-37(33,34)27(28,29)30)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-20H,1-2H3/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUJUBCWMORNQ-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=CN(P3OS(=O)(=O)C(F)(F)F)C(C)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N3C=CN(P3OS(=O)(=O)C(F)(F)F)[C@@H](C)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N2O3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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